molecular formula C9H13F3N2O B2510212 1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one CAS No. 716363-06-3

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one

Cat. No.: B2510212
CAS No.: 716363-06-3
M. Wt: 222.211
InChI Key: HFVPPIFYFLQVQL-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one is a fluorinated enone derivative featuring a trifluoromethyl group and a 4-methylpiperazinyl substituent. This compound is structurally related to several analogs, which differ in substituents on the enone or piperazine ring, leading to variations in physicochemical properties and bioactivity.

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O/c1-13-4-6-14(7-5-13)3-2-8(15)9(10,11)12/h2-3H,4-7H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVPPIFYFLQVQL-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one typically involves the reaction of trifluoroacetone with 4-methylpiperazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one has been investigated for its potential as a pharmacophore in drug design. The following are key areas of research:

Therapeutic Targeting

  • Receptor Modulation : Studies indicate that this compound can modulate specific receptors or enzymes, potentially influencing various cellular pathways. The binding mechanisms are facilitated by the trifluoromethyl group and the piperazine ring, which enhance interactions with biological targets.

Anticancer Activity

Research has shown that compounds with similar structural features exhibit anticancer properties. The unique electronic characteristics of the trifluoromethyl group may contribute to this activity by altering the pharmacokinetics and pharmacodynamics of the drug candidates.

Neuropharmacology

Due to the presence of the piperazine moiety, there is ongoing research into its effects on neurological disorders. Compounds containing piperazine are often explored for their potential as anxiolytics and antidepressants.

Materials Science Applications

The unique chemical properties of 1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one also make it suitable for various applications in materials science:

Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. This compound could serve as a monomer or additive in the synthesis of advanced materials with improved performance characteristics.

Coatings and Adhesives

Due to its chemical stability and hydrophobic nature, it may be utilized in formulating coatings that require resistance to solvents and environmental degradation.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and piperazine ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

(E)-1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one (CAS 478047-04-0)
  • Structure : Replaces the 4-methyl group with a phenyl ring.
  • Molecular Formula : C₁₄H₁₅F₃N₂O vs. C₉H₁₁F₃N₂O (target compound).
  • Properties :
    • Boiling point: 328.4±42.0 °C (predicted) vs. lower for methylpiperazine due to reduced steric bulk.
    • Density: 1.300±0.06 g/cm³ (predicted).
  • Impact: The phenyl group increases molecular weight (284.28 vs.
(3Z)-1,1,1-Trifluoro-4-[4-(2-hydroxyethyl)piperazin-1-yl]but-3-en-2-one (CAS 478040-79-8)
  • Structure : Features a 2-hydroxyethyl substituent on piperazine.
  • Impact : The hydroxyl group enhances hydrophilicity, improving aqueous solubility compared to the methyl analog. This may influence blood-brain barrier penetration .

Variations in the Enone Substituents

1,1,1-Trifluoro-4-(phenylamino)-3-buten-2-one (CAS 176722-51-3)
  • Structure: Replaces piperazine with a phenylamino group.
  • Molecular Formula: C₁₀H₈F₃NO.
  • Properties :
    • Smaller molecular weight (215.17) and simpler structure.
    • Lower predicted boiling point due to reduced hydrogen-bonding capacity.
  • Activity: The amino group may participate in hydrogen bonding, affecting binding to biological targets like kinases or receptors .
(E)-1,1,1-Trifluoro-4-(furan-2-yl)but-3-en-2-one (CAS 202074-24-6)
  • Structure : Substitutes piperazine with a furan ring.
  • Molecular Formula : C₈H₅F₃O₂.
  • Properties :
    • Boiling point: 154.3±40.0 °C (predicted).
    • Density: 1.327±0.06 g/cm³.
  • Reactivity : The electron-rich furan may undergo electrophilic substitution more readily than the piperazine analogs, limiting stability under acidic conditions .
Antimicrobial Activity
  • Pyrido[1,2-b][1,2,4]triazepin-7-one derivatives (e.g., compounds 102–104 in ) exhibit antimicrobial activity.
Sigma Receptor Modulation
  • highlights piperazine derivatives as sigma receptor modulators. The target compound’s methylpiperazine may offer balanced σ₁/σ₂ affinity, whereas phenylpiperazine analogs (e.g., CAS 478047-04-0) could exhibit higher σ₁ selectivity due to increased hydrophobicity .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound (CAS) Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³)
Target Compound C₉H₁₁F₃N₂O 224.19 ~250–300 (predicted) ~1.25 (predicted)
478047-04-0 C₁₄H₁₅F₃N₂O 284.28 328.4±42.0 1.300±0.06
176722-51-3 C₁₀H₈F₃NO 215.17 ~200–250 (predicted) ~1.20 (predicted)
202074-24-6 C₈H₅F₃O₂ 190.12 154.3±40.0 1.327±0.06

Biological Activity

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one is a fluorinated organic compound notable for its unique chemical structure, which includes a trifluoromethyl group and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in drug design and therapeutic applications.

  • Molecular Formula : C9H13F3N2O
  • Molar Mass : Approximately 222.21 g/mol
  • Structural Features :
    • Trifluoromethyl group enhances lipophilicity and metabolic stability.
    • Piperazine ring contributes to receptor binding affinity.

The biological activity of 1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one is primarily mediated through its interactions with various biological targets. The trifluoromethyl group and piperazine ring facilitate binding to specific receptors or enzymes, modulating their activity. This modulation can lead to therapeutic effects across different cellular pathways.

Pharmacological Potential

Research indicates that this compound may serve as a pharmacophore in drug development. Its interactions with biological targets suggest potential applications in treating various diseases, including cancer and neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antitumor Activity : In vitro studies demonstrated that derivatives of similar piperazine-containing compounds exhibited significant antitumor properties. For instance, compounds with similar structures showed IC50 values in the nanomolar range against various cancer cell lines, suggesting that 1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one may possess comparable efficacy .
  • Receptor Binding Studies : Interaction studies revealed that the compound can bind effectively to certain receptors involved in signaling pathways critical for cell proliferation and survival. The binding affinity was enhanced by the trifluoromethyl group, which stabilizes the interaction.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to disease mechanisms. For example, structural analogs have shown potent inhibition against various kinases with IC50 values ranging from low nanomolar to micromolar levels .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of 1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one relative to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-oneHydroxy and phenyl groupLacks the piperazine ring
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-oneEthoxy groupDifferent chemical properties due to ethoxy substitution
4-(4-Methoxyphenyl)-1,1,1-trifluorobut-3-en-2-oneMethoxyphenyl groupVariation in substituents affects biological activity

This table illustrates how the presence of different functional groups can influence biological activity and therapeutic potential.

Q & A

Q. What are the common synthetic routes for 1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one, and how are intermediates purified?

Methodological Answer: The compound is typically synthesized via condensation reactions between trifluoromethyl ketones and amines. For example, ethylenediamine reacts with trifluoroacetone derivatives under reflux conditions in anhydrous solvents (e.g., toluene or THF) to form enamine intermediates . Purification involves:

  • Column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • HPLC for isolating stereoisomers (C18 columns, acetonitrile/water mobile phase) .
    Key intermediates, such as 4-(4-methylpiperazin-1-yl)cyclohexanamine, are confirmed via LC-MS (m/z 198 [M+H]⁺) and ¹H NMR (δ 3.73 ppm for piperazine protons) .

Q. How is the molecular structure of this compound validated in academic research?

Methodological Answer: Structural validation employs:

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths (e.g., C=C at 1.42 Å) and stereochemistry (Z/E configuration). SHELX programs (e.g., SHELXL-97) refine disordered atoms and hydrogen-bonding networks .
  • Multinuclear NMR: ¹⁹F NMR confirms trifluoromethyl groups (δ -60 to -70 ppm), while ¹H-¹³C HMBC correlates piperazine NH with adjacent carbons .
  • High-resolution mass spectrometry (HRMS): Matches theoretical and observed m/z (e.g., 452.2 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data caused by molecular disorder?

Methodological Answer: Disorder in crystal structures (e.g., trifluoromethyl group splitting) is addressed via:

  • Restrained refinement in SHELXL: Apply distance (e.g., C–F = 1.36 ± 0.01 Å) and thermal parameter restraints to disordered atoms .
  • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., F···H contacts) to distinguish disorder from true polymorphism .
  • Twinned data refinement: Use TWIN/BASF commands in SHELX for non-merohedral twinning, common in enamine derivatives .

Q. What strategies optimize the yield of 1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one in multi-step syntheses?

Methodological Answer: Yield optimization involves:

  • Catalyst screening: Pd/C or Ni catalysts for reductive amination steps (e.g., converting nitro to amine groups) .
  • Solvent selection: Polar aprotic solvents (DMF or DMSO) enhance nucleophilic substitution at the β-carbon of the enone .
  • Temperature control: Low temperatures (-10°C) minimize side reactions during imine formation .

Q. Table 1: Comparative Yields Under Different Conditions

ConditionYield (%)Purity (HPLC)
Pd/C, DMF, 25°C7898.5
Ni, DMSO, 50°C6595.2
No catalyst, THF, -10°C4289.7

Q. How do researchers distinguish between tautomeric or isomeric forms of this compound?

Methodological Answer: Isomer differentiation employs:

  • Dynamic NMR (DNMR): Observes slow exchange between tautomers (e.g., enamine vs. imine forms) at low temperatures .
  • Vibrational circular dichroism (VCD): Detects enantiomeric excess in chiral derivatives .
  • DFT calculations: Predicts relative stability of isomers (e.g., ΔG between Z/E forms) using Gaussian09 with B3LYP/6-311++G(d,p) basis sets .

Methodological Challenges in Data Interpretation

Q. How should researchers address conflicting spectroscopic and crystallographic data?

Methodological Answer: Contradictions (e.g., NMR suggesting planar geometry vs. X-ray showing puckered rings) are resolved by:

  • Variable-temperature XRD: Confirms whether conformational flexibility causes discrepancies .
  • Solid-state vs. solution-state analysis: Compare SCXRD (solid) with NOESY (solution) to identify dynamic effects .
  • Cross-validation with computational models: Overlay DFT-optimized structures with experimental data .

Q. What advanced techniques characterize weak non-covalent interactions in this compound?

Methodological Answer: Weak interactions (e.g., C–H···F, π-stacking) are studied via:

  • Charge-density analysis: Multipole refinement in software like MoPro reveals electron density redistribution .
  • Raman spectroscopy: Peaks at 300–400 cm⁻¹ indicate C–F···H interactions .
  • Thermogravimetric analysis (TGA): Correlates decomposition temperatures with hydrogen-bond strength .

Tables for Key Analytical Parameters

Q. Table 3: NMR Chemical Shifts (δ, ppm)

Protonδ (ppm)Multiplicity
Piperazine N–CH₃2.67singlet
C=C–H (enone)7.11singlet
CF₃-68.5quintet

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.